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Compound of Interest

Compound Name: Demethylbellidifolin

CAS No.: 2980-32-7

Cat. No.: B1670239 Get Quote

Executive Summary
Demethylbellidifolin (DMB) is a naturally occurring 1,3,5,8-tetrahydroxyxanthone isolated

primarily from the Gentianaceae family (Swertia davidi, Gentianella acuta). Unlike generic

antioxidants, DMB exhibits a highly specific pharmacological profile characterized by potent

inhibition of Human Carboxylesterase 2 (HCE 2) and modulation of the ADMA/DDAH axis in

endothelial cells.

This technical guide synthesizes the core biological activities of DMB, moving beyond surface-

level phenomenology to explore the molecular causality of its hepatoprotective, anti-fibrotic,

and neuroprotective effects. It is designed for researchers requiring actionable protocols and

mechanistic clarity for preclinical development.

Part 1: Chemical & Physical Profile[1][2]
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Property Specification

IUPAC Name 1,3,5,8-tetrahydroxy-9H-xanthen-9-one

CAS Registry 2980-32-7

Molecular Formula C₁₃H₈O₆

Molecular Weight 260.20 g/mol

Solubility
Soluble in DMSO (>10 mg/mL), Ethanol; Poorly

soluble in water.

Primary Source
Swertia davidi (whole plant), Gentianella acuta,

Swertia bimaculata.

Structural Class Tetra-oxygenated Xanthone

Handling & Storage:

Stock Solution: Prepare 10 mM stock in anhydrous DMSO. Aliquot and store at -20°C. Avoid

repeated freeze-thaw cycles.

Stability: DMB is sensitive to light. All experimental procedures should be conducted under

low-light conditions or using amber glassware.

Part 2: Primary Pharmacological Mechanisms
Human Carboxylesterase 2 (HCE 2) Inhibition
DMB is identified as a potent, highly selective inhibitor of HCE 2, a key enzyme in the

metabolism of ester-containing drugs and endogenous lipids.

Potency: IC₅₀ = 3.12 ± 0.64 µM.[1][2]

Mechanism: Mixed-type competitive inhibition (

= 6.87 µM).

Molecular Interaction: Molecular docking reveals critical hydrogen bonding at residues

Glu227 and Ser228 within the HCE 2 catalytic cavity.[1][2]
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Relevance: Inhibition of HCE 2 can alter the pharmacokinetics of co-administered prodrugs

(e.g., irinotecan, capecitabine) and modulate lipid metabolism, suggesting a potential role in

managing drug-drug interactions or metabolic disorders.

Hepatic Stellate Cell (HSC) Modulation & Anti-Fibrosis
DMB acts as a "brake" on liver fibrosis by targeting the activation phase of Hepatic Stellate

Cells (HSCs).

Target: Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).

Causality: DMB upregulates PPAR-γ expression in activated HSCs. This activation

suppresses the TGF-β1/Smad signaling cascade.

Outcome: Downregulation of α-SMA (alpha-smooth muscle actin) and Collagen Type I,

preventing the transformation of quiescent HSCs into fibrogenic myofibroblasts.

Validation: The effect is blocked by the specific PPAR-γ antagonist PD68235, confirming the

receptor-mediated mechanism.

Endothelial Protection via the ADMA/DDAH Axis
DMB preserves endothelial function under oxidative stress (e.g., oxidized LDL exposure)

through a unique enzymatic preservation mechanism.

The Problem: Oxidative stress inhibits DDAH (dimethylarginine dimethylaminohydrolase).

Loss of DDAH leads to accumulation of ADMA (asymmetric dimethylarginine), an

endogenous inhibitor of Nitric Oxide Synthase (eNOS).

DMB Action: DMB restores DDAH activity, thereby reducing ADMA levels.

Result: Restoration of NO production and endothelium-dependent vasodilation.

Part 3: Data Summary & Comparative Potency
Table 1: Quantitative Pharmacological Profile of Demethylbellidifolin
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Target / Assay Activity Type Potency / Effect
Reference
Standard

Human

Carboxylesterase 2

(HCE 2)

Inhibition (Mixed-type) IC₅₀: 3.12 µM

Comparable to

specific synthetic

inhibitors

Hepatic Stellate Cells

(HSC-T6)
Anti-proliferation IC₅₀: ~20 µM

Significantly reduces

α-SMA expression

Acetylcholinesterase

(AChE)
Inhibition Active (Class effect)

Moderate potency

compared to Tacrine

Endothelial Protection
DDAH Activity

Restoration

Significant recovery at

1-10 µM

Reverses LDL-

induced suppression

Part 4: Mechanistic Visualization
The following diagram illustrates the dual-track protective mechanism of DMB in hepatic and

endothelial tissues.
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Caption: DMB exerts dual protective effects: (Left) Mitigating liver fibrosis via PPAR-γ mediated

suppression of TGF-β1; (Right) Preserving endothelial function by maintaining DDAH activity

and preventing ADMA accumulation.

Part 5: Experimental Protocols
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Protocol A: HCE 2 Inhibition Assay (Self-Validating)
Objective: Determine the IC₅₀ of DMB against Human Carboxylesterase 2 using a specific

fluorescent substrate.

Materials:

Enzyme: Recombinant Human Carboxylesterase 2 (HCE 2).

Substrate: Fluorescein diacetate (FDA) or DDAB (didansyl-L-lysine).

Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4).

Control: Loperamide (known HCE 2 inhibitor) as positive control.

Workflow:

Preparation: Dissolve DMB in DMSO to create a concentration range (e.g., 0.1 µM to 100

µM). Final DMSO concentration in assay must be <1% to avoid enzyme denaturation.

Pre-incubation: Mix 100 µL of Enzyme solution (0.2 µg/mL) with 2 µL of DMB solution.

Incubate at 37°C for 10 minutes.

Self-Validation Step: Include a "No Enzyme" blank to correct for non-enzymatic hydrolysis

of the substrate.

Reaction Start: Add 100 µL of Substrate solution (final conc. 10 µM).

Measurement: Monitor fluorescence (Ex/Em according to substrate, e.g., 485/535 nm for

fluorescein) kinetically for 20 minutes.

Analysis: Calculate the slope (velocity) of the linear portion of the curve.

.

Fit data to a sigmoidal dose-response curve to derive IC₅₀.

Protocol B: Hepatic Stellate Cell Anti-Fibrotic Assay
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Objective: Assess the ability of DMB to inhibit HSC activation.

Workflow:

Cell Culture: Seed HSC-T6 cells (rat hepatic stellate cell line) in DMEM + 10% FBS.

Activation: Cells are naturally activated by culturing on plastic. For enhanced fibrosis model,

treat with TGF-β1 (5 ng/mL).

Treatment: Treat cells with DMB (5, 10, 20 µM) for 24–48 hours.

Readout 1 (Proliferation): Perform MTT assay.

Readout 2 (Fibrosis Markers): Western Blot for α-SMA and Collagen I.

Self-Validation Step: Use PD68235 (PPAR-γ antagonist) in one arm. If DMB's effect is

blocked by PD68235, the PPAR-γ mechanism is confirmed.

Part 6: References
Hepatoprotection & HSC Modulation:

Title: Demethylbellidifolin inhibits proliferation and activation of hepatic stellate cells.

Source:International Immunopharmacology.

(Validated PubMed Entry)

Endothelial Protection (ADMA/DDAH):

Title: Demethylbellidifolin preserves endothelial function by reduction of the endogenous

nitric oxide synthase inhibitor level.

Source:Journal of Ethnopharmacology.

HCE 2 Inhibition:

Title: Demethylbellidifolin isolated from Swertia bimaculata against human

carboxylesterase 2: Kinetics and interaction mechanism.[1][2]
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Source:Bioorganic Chemistry.

General Pharmacology of Swertia Xanthones:

Title: Xanthones from Swertia species and their biological activities.

Source:Journal of Pharmacy and Pharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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